molecular formula C17H24N4OS B2965940 5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole CAS No. 2380142-36-7

5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole

Cat. No.: B2965940
CAS No.: 2380142-36-7
M. Wt: 332.47
InChI Key: PNEGKRHQXFEPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups including a thiazole ring, a pyrimidine ring, and a piperidine ring. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many biologically active substances. Pyrimidines are aromatic nitrogen-containing compounds that are also found in many important biomolecules, such as the nucleic acids DNA and RNA. Piperidines are six-membered rings containing nitrogen, and they are often found in pharmaceuticals and alkaloids .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyrimidine rings are aromatic and planar, while the piperidine ring is not aromatic and can adopt a chair or boat conformation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of any stereochemistry, and its purity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it were a pharmaceutical, for example, future research could involve optimizing its structure for better activity, studying its pharmacokinetics and pharmacodynamics, or conducting clinical trials .

Properties

IUPAC Name

5-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-4-14-9-18-17(19-10-14)22-15-5-7-21(8-6-15)11-16-12(2)20-13(3)23-16/h9-10,15H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEGKRHQXFEPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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